Cas no 878437-57-1 (3-(1,2,3-thiadiazol-4-yl)phenylamine)

3-(1,2,3-thiadiazol-4-yl)phenylamine structure
878437-57-1 structure
商品名:3-(1,2,3-thiadiazol-4-yl)phenylamine
CAS番号:878437-57-1
MF:C8H7N3S
メガワット:177.22628
MDL:MFCD07180945
CID:1023790
PubChem ID:3164938

3-(1,2,3-thiadiazol-4-yl)phenylamine 化学的及び物理的性質

名前と識別子

    • 3-(1,2,3-Thiadiazol-4-yl)aniline
    • 3-[1,2,3]THIADIAZOL-4-YL-PHENYLAMINE
    • 878437-57-1
    • 3-(thiadiazol-4-yl)aniline
    • MHPFVGQSGTVRPC-UHFFFAOYSA-N
    • [3-(1,2,3-thiadiazol-4-yl)phenyl]amine
    • Benzenamine, 3-(1,2,3-thiadiazol-4-yl)-
    • CS-0269170
    • EN300-234999
    • BB 0220515
    • F2145-0804
    • DTXSID00390392
    • SCHEMBL16636188
    • HMS1698L05
    • AKOS000425174
    • DB-098820
    • STK727101
    • 3-(1,2,3-thiadiazol-4-yl)phenylamine
    • MDL: MFCD07180945
    • インチ: InChI=1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2
    • InChIKey: MHPFVGQSGTVRPC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)N)C2=CSN=N2

計算された属性

  • せいみつぶんしりょう: 177.03606841g/mol
  • どういたいしつりょう: 177.03606841g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 80Ų

じっけんとくせい

  • 密度みつど: 1.333

3-(1,2,3-thiadiazol-4-yl)phenylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-234999-0.1g
3-(1,2,3-thiadiazol-4-yl)aniline
878437-57-1 95%
0.1g
$175.0 2024-06-19
Life Chemicals
F2145-0804-1g
[3-(1,2,3-thiadiazol-4-yl)phenyl]amine
878437-57-1 95%+
1g
$211.0 2023-09-06
Life Chemicals
F2145-0804-0.25g
[3-(1,2,3-thiadiazol-4-yl)phenyl]amine
878437-57-1 95%+
0.25g
$190.0 2023-09-06
Life Chemicals
F2145-0804-10g
[3-(1,2,3-thiadiazol-4-yl)phenyl]amine
878437-57-1 95%+
10g
$886.0 2023-09-06
TRC
T210356-1g
3-(1,2,3-thiadiazol-4-yl)aniline
878437-57-1
1g
$ 295.00 2022-06-03
Enamine
EN300-234999-0.5g
3-(1,2,3-thiadiazol-4-yl)aniline
878437-57-1 95%
0.5g
$190.0 2024-06-19
Enamine
EN300-234999-5g
3-(1,2,3-thiadiazol-4-yl)aniline
878437-57-1
5g
$576.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339840-500mg
3-(1,2,3-Thiadiazol-4-yl)aniline
878437-57-1 95+%
500mg
¥16351.00 2024-04-27
Crysdot LLC
CD11037089-1g
3-(1,2,3-Thiadiazol-4-yl)aniline
878437-57-1 95+%
1g
$299 2024-07-18
Life Chemicals
F2145-0804-2.5g
[3-(1,2,3-thiadiazol-4-yl)phenyl]amine
878437-57-1 95%+
2.5g
$422.0 2023-09-06

3-(1,2,3-thiadiazol-4-yl)phenylamine 関連文献

3-(1,2,3-thiadiazol-4-yl)phenylamineに関する追加情報

Introduction to 3-(1,2,3-thiadiazol-4-yl)phenylamine (CAS No. 878437-57-1)

3-(1,2,3-thiadiazol-4-yl)phenylamine, with the Chemical Abstracts Service (CAS) number 878437-57-1, is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive chemical structure, which includes a thiadiazole ring fused to a phenylamine moiety. The combination of these functional groups endows the molecule with a range of potential biological activities and applications.

The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. This ring system is known for its versatile reactivity and ability to form stable complexes with various metal ions. In the context of 3-(1,2,3-thiadiazol-4-yl)phenylamine, the thiadiazole ring contributes to the compound's stability and enhances its pharmacological properties. The phenylamine moiety, on the other hand, is a common functional group in organic chemistry and is often associated with aromatic amines. It can participate in various chemical reactions and is known for its electron-donating properties.

Recent studies have explored the potential applications of 3-(1,2,3-thiadiazol-4-yl)phenylamine in various therapeutic areas. One notable area of research is its use as an antimicrobial agent. The unique combination of the thiadiazole and phenylamine groups has been shown to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens.

In addition to its antimicrobial properties, 3-(1,2,3-thiadiazol-4-yl)phenylamine has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Studies have demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative damage.

Another area of interest is the potential use of 3-(1,2,3-thiadiazol-4-yl)phenylamine as an anti-inflammatory agent. Inflammation is a complex biological response to harmful stimuli and is involved in numerous pathological conditions. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. This property makes it a potential therapeutic option for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-(1,2,3-thiadiazol-4-yl)phenylamine have also been studied to understand its behavior in biological systems. Pharmacokinetic data indicate that this compound has good oral bioavailability and can be effectively absorbed into the bloodstream. It also exhibits favorable distribution and metabolism profiles, making it suitable for further development as a drug candidate.

In terms of safety, preliminary toxicological studies have shown that 3-(1,2,3-thiadiazol-4-yl)phenylamine has low toxicity at therapeutic doses. However, further research is needed to fully evaluate its long-term safety and potential side effects. These studies are essential for ensuring that the compound can be safely used in clinical settings.

The synthesis of 3-(1,2,3-thiadiazol-4-yl)phenylamine involves several well-established chemical reactions. One common synthetic route involves the reaction of 4-chloro-1,2,3-thiadiazole with aniline under appropriate conditions to form the desired product. This synthetic method is efficient and can be scaled up for large-scale production if needed.

In conclusion, 3-(1,2,3-thiadiazol-4-yl)phenylamine (CAS No. 878437-57-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with antimicrobial, antioxidant, and anti-inflammatory properties, making it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for its potential use in treating various diseases.

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